An In-depth Technical Guide to the Structure and Chemical Properties of Chlorophyll c
An In-depth Technical Guide to the Structure and Chemical Properties of Chlorophyll c
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural and chemical properties of chlorophyll (B73375) c, an essential accessory pigment in many marine photosynthetic organisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this class of chlorophylls (B1240455).
Molecular Structure of Chlorophyll c
Chlorophyll c is a class of photosynthetic pigments found in various marine algae, including diatoms, dinoflagellates, and brown algae.[1] Unlike the more common chlorophylls a and b, which possess a chlorin (B1196114) ring (a dihydroporphyrin), chlorophyll c is characterized by a porphyrin ring structure, meaning its tetrapyrrole macrocycle is fully unsaturated.[2][3] Another distinguishing feature is the absence of a long isoprenoid tail, specifically a phytol (B49457) tail, which is characteristic of other chlorophylls.[2][3] Instead, it has an acrylic acid side chain.
The core of the chlorophyll c molecule consists of a magnesium ion chelated within the porphyrin ring. Several subtypes of chlorophyll c have been identified, with the most common being chlorophyll c1, c2, and c3. These subtypes differ in the side chains attached to the porphyrin ring.
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Chlorophyll c1 is distinguished by an ethyl group at the C8 position of the porphyrin ring.[2][3]
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Chlorophyll c2 , the most common form, possesses a vinyl group at the C8 position.[2][3]
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Chlorophyll c3 is a more recently identified variant with a methoxycarbonyl group at a different position on the porphyrin ring.[2][3]
These structural variations among the subtypes lead to differences in their absorption spectra and, consequently, their light-harvesting capabilities.
Chemical Properties of Chlorophyll c
The unique structure of chlorophyll c dictates its chemical and physical properties, which are of significant interest in various scientific disciplines.
Absorption Spectra
Chlorophyll c pigments are blue-green in color and play a crucial role as accessory pigments in photosynthesis by absorbing light in regions of the solar spectrum where chlorophyll a has weak absorption.[2] They exhibit strong absorption in the blue-violet region (around 440-450 nm) and have less pronounced absorption bands in the green and red regions of the spectrum.[2] This absorption profile is particularly advantageous for marine organisms, as blue and green light penetrate deeper into the water column. The absorbed light energy is efficiently transferred to chlorophyll a in the photosynthetic reaction centers.
Solubility
Due to the absence of the long, hydrophobic phytol tail, chlorophyll c is more polar than chlorophylls a and b. All chlorophyll molecules, being non-polar compounds, are generally insoluble in polar solvents like water but are readily soluble in organic solvents.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the most common chlorophyll c subtypes.
Table 1: Molecular Properties of Chlorophyll c Subtypes
| Property | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll c3 |
| Molecular Formula | C₃₅H₃₀MgN₄O₅ | C₃₅H₂₈MgN₄O₅ | C₃₈H₃₂MgN₄O₇ |
| Molecular Weight ( g/mol ) | 610.95 | 608.94 | 697.00 |
Data sourced from various chemical databases and literature.
Table 2: Absorption Maxima (λmax) of Chlorophyll c Subtypes in Different Solvents (nm)
| Solvent | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll c3 |
| Diethyl Ether | 444, 577, 626 | 447, 580, 627 | 452, 585, 625 |
| Acetone (B3395972) | 447, 579, 629 | 450, 581, 629 | 452, 585, 627 |
Data compiled from various spectroscopic studies.[2][3]
Table 3: Molar Extinction Coefficients (ε) of Chlorophyll c Subtypes (L mol⁻¹ cm⁻¹)
| Solvent | Wavelength (nm) | Chlorophyll c1 | Chlorophyll c2 |
| 90% Acetone + 1% Pyridine | 443.2 | 194.3 x 10³ | - |
| 630.6 | 27.4 x 10³ | - | |
| 100% Acetone + 1% Pyridine | 629.1 | 23.9 x 10³ | - |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of chlorophyll c.
Extraction and Purification of Chlorophyll c from Diatoms
This protocol is adapted from established methods for pigment extraction from microalgae.
Materials:
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Diatom cell culture (e.g., Phaeodactylum tricornutum)
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Acetone (100%)
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Diethyl ether
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Deionized water
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Centrifuge and centrifuge tubes
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Glass fiber filters (GF/F)
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Filtration apparatus
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Rotary evaporator
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Silica (B1680970) gel for column chromatography
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Hexane
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Ethyl acetate (B1210297)
Procedure:
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Harvesting Cells: Harvest diatom cells from the culture by centrifugation at 4000 x g for 10 minutes at 4°C. Discard the supernatant.
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Pigment Extraction:
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Resuspend the cell pellet in a small volume of 100% acetone.
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Homogenize the suspension using a glass tissue grinder or by sonication on ice to ensure complete cell lysis.
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Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the pigments.
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Repeat the extraction process with fresh acetone until the pellet is colorless.
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Phase Separation:
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Combine all acetone extracts and transfer to a separatory funnel.
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Add an equal volume of diethyl ether and a one-quarter volume of deionized water.
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Gently mix the phases and allow them to separate. The upper ether layer will contain the chlorophylls.
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Discard the lower aqueous phase.
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Wash the ether phase twice with deionized water to remove any remaining acetone.
-
-
Concentration:
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Dry the ether extract over anhydrous sodium sulfate.
-
Concentrate the pigment extract to a small volume using a rotary evaporator at a temperature below 30°C.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column equilibrated with hexane.
-
Carefully load the concentrated pigment extract onto the top of the column.
-
Elute the pigments using a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.
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Chlorophyll c will elute as a distinct green band. Collect the fractions containing chlorophyll c.
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Monitor the separation by thin-layer chromatography (TLC).
-
-
Final Concentration and Storage:
-
Combine the purified chlorophyll c fractions and evaporate the solvent under a stream of nitrogen.
-
Store the purified pigment in a dark, airtight container at -20°C or lower.
-
Spectrophotometric Quantification of Chlorophyll c
The concentration of chlorophyll c can be determined spectrophotometrically using the equations derived by Jeffrey and Humphrey (1975).[1][6][7]
Materials:
-
Purified chlorophyll c extract
-
Spectrophotometer
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Quartz cuvettes (1 cm path length)
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Solvent used for extraction (e.g., 90% acetone)
Procedure:
-
Dilute the chlorophyll c extract with the appropriate solvent to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the absorbance of the diluted extract at the specific wavelengths required for the equations (e.g., 630 nm, 647 nm, 664 nm, and 750 nm for background correction).
-
Calculate the concentration of chlorophyll c1 + c2 using the following equation for 90% acetone:
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Cc1+c2 (µg/mL) = 24.52 * (A630 - A750) - 1.67 * (A664 - A750) - 7.60 * (A647 - A750) [8]
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High-Performance Liquid Chromatography (HPLC) Analysis of Chlorophyll c Subtypes
HPLC is a powerful technique for separating and quantifying the different subtypes of chlorophyll c.
Materials:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Reversed-phase C18 column
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate
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Solvent B: 60:40 (v/v) methanol: acetone
-
Chlorophyll c extract
Procedure:
-
Sample Preparation: Filter the chlorophyll extract through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Set the column temperature to 25°C.
-
Set the detector to monitor at 440 nm.
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Use a gradient elution program, for example:
-
0-1 min: 100% Solvent A
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1-12 min: Linear gradient to 100% Solvent B
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12-15 min: 100% Solvent B
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15-17 min: Linear gradient back to 100% Solvent A
-
17-25 min: 100% Solvent A (re-equilibration)
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-
-
Injection and Analysis:
-
Inject a known volume of the sample (e.g., 20 µL) into the HPLC system.
-
Run the analysis and record the chromatogram.
-
-
Identification and Quantification:
-
Identify the peaks corresponding to chlorophyll c1, c2, and c3 by comparing their retention times and absorption spectra with those of known standards.
-
Quantify the concentration of each subtype by integrating the peak area and comparing it to a calibration curve generated with pure standards.
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Biosynthesis of Chlorophyll c
The biosynthesis of chlorophyll c shares its initial steps with the chlorophyll a pathway, starting from glutamic acid. A key divergence occurs where protochlorophyllide (B1199321) a is not reduced at the C17-C18 double bond, thus retaining the porphyrin macrocycle. The final steps involve the formation of the acrylic acid side chain.
Caption: Simplified biosynthetic pathway of chlorophyll c.
The diagram illustrates the divergence of the chlorophyll c biosynthetic pathway from the chlorophyll a pathway at the level of protochlorophyllide a. While chlorophyll a synthesis proceeds through the reduction of the D ring to form chlorophyllide a, the chlorophyll c pathway utilizes divinylprotochlorophyllide a as a key intermediate, which is then converted to chlorophyll c2 by chlorophyll c synthase. Chlorophyll c1 can then be formed from chlorophyll c2 through the action of an 8-vinyl reductase.
References
- 1. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton | Semantic Scholar [semanticscholar.org]
- 2. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epic.awi.de [epic.awi.de]
- 6. robtheoceanographer.com [robtheoceanographer.com]
- 7. SciELO.org - Scientific Electronic Library Online [scielo.sa.cr]
- 8. researchgate.net [researchgate.net]
